(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
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Overview
Description
(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a complex organic compound with a unique structure that includes a thioxothiazolidinone core, a nitrobenzylidene group, and an acetamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide typically involves the condensation of 4-nitrobenzaldehyde with 2-thioxothiazolidin-4-one in the presence of a base to form the intermediate (Z)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one. This intermediate is then reacted with 4-aminophenylacetamide under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(Z)-4-(4-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one: Shares a similar nitrobenzylidene group but differs in the core structure.
5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone: Similar thiazolidinone core but with different substituents.
Uniqueness
(Z)-N-(4-(5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-11(22)19-13-4-8-14(9-5-13)20-17(23)16(27-18(20)26)10-12-2-6-15(7-3-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWFGMLFIUCERG-YBEGLDIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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